Physicochemical Properties and Synthetic Utility of 1,2-Thiazole-4-carbonyl chloride: A Technical Guide for Medicinal Chemists
Physicochemical Properties and Synthetic Utility of 1,2-Thiazole-4-carbonyl chloride: A Technical Guide for Medicinal Chemists
Executive Summary
1,2-Thiazole-4-carbonyl chloride (commonly referred to as isothiazole-4-carbonyl chloride) is a highly reactive, electrophilic acylating agent. It serves as an indispensable intermediate in the synthesis of isothiazole-containing pharmaceuticals. The isothiazole ring is a recognized privileged scaffold in medicinal chemistry, frequently utilized to design compounds with significant antiproliferative activity, such as spindle assembly checkpoint inhibitors and tubulin polymerization inhibitors[1][2]. This technical guide details the physicochemical properties, mechanistic behavior, and field-proven handling protocols for this moisture-sensitive building block.
Physicochemical Profiling
Understanding the physical and chemical properties of 1,2-thiazole-4-carbonyl chloride is paramount for successful synthetic application. As an acid chloride, the compound exhibits pronounced electrophilicity at the carbonyl carbon, driven by the electron-withdrawing effects of both the chloride leaving group and the adjacent electron-deficient isothiazole heterocycle. Because the pure acid chloride is typically generated in situ or stored under strictly anhydrous conditions, its baseline properties are often extrapolated alongside its stable parent compound, 1,2-thiazole-4-carboxylic acid.
Table 1: Physicochemical Properties of 1,2-Thiazole-4-carbonyl chloride and its Parent Acid
| Property | 1,2-Thiazole-4-carboxylic acid (Parent) | 1,2-Thiazole-4-carbonyl chloride |
| CAS Number | 822-82-2[3] | Derivative specific (e.g., 3925-02-8 for dichloro analog)[4] |
| Molecular Formula | C₄H₃NO₂S | C₄H₂ClNOS |
| Molecular Weight | 129.13 g/mol | 147.58 g/mol |
| Physical State | Solid (Melting Point: 162 °C)[3] | Liquid or low-melting solid (Moisture sensitive) |
| Boiling Point | 175.8 °C at 760 mmHg[3] | Lower than parent acid (typical for acyl chlorides) |
| Reactivity Profile | Stable under standard conditions | Highly reactive, acts as a potent acylating agent |
| Solubility | Soluble in polar organic solvents | Soluble in dry aprotic solvents (DCM, THF, Toluene) |
Mechanistic Insights: Nucleophilic Acyl Substitution
The primary synthetic utility of 1,2-thiazole-4-carbonyl chloride lies in its ability to undergo nucleophilic acyl substitution. Unlike aldehydes or ketones that undergo nucleophilic addition, this acid chloride reacts with nucleophiles (such as primary/secondary amines or alcohols) to form an unstable tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, yielding stable amides or esters[1].
Figure 1: Mechanism of nucleophilic acyl substitution for 1,2-thiazole-4-carbonyl chloride.
Experimental Protocols & Handling (E-E-A-T)
Expertise & Causality: Acid chlorides are notoriously prone to hydrolysis, reverting to their parent carboxylic acids upon exposure to atmospheric moisture. The synthesis and subsequent use of 1,2-thiazole-4-carbonyl chloride must be conducted under strictly anhydrous conditions (e.g., nitrogen or argon atmosphere) using dry, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Trustworthiness (Self-Validating Protocol): The following methodology for in situ generation and coupling is self-validating. The conversion of the carboxylic acid to the acid chloride is visually monitored by the cessation of gas evolution, ensuring complete activation before the addition of the nucleophile.
Protocol: In Situ Synthesis and Amidation
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Activation: Suspend 1,2-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
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Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack reagent, significantly accelerating the chlorination of the relatively unreactive heterocyclic acid.
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Chlorination: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature. Stir until gas evolution ceases (typically 1-2 hours).
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Causality: Oxalyl chloride is preferred over thionyl chloride for small-scale synthesis as its byproducts (CO, CO₂, HCl) are entirely gaseous, leaving a clean solution of the acid chloride without requiring harsh distillation.
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Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting 1,2-thiazole-4-carbonyl chloride in anhydrous THF.
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Coupling Preparation: In a separate flask, dissolve the target amine (1.1 eq) and a non-nucleophilic base, such as triethylamine (2.0 eq), in THF. Cool to 0 °C.
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Addition: Add the acid chloride solution dropwise to the amine solution. Stir for 2-4 hours, then quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Figure 2: Synthetic workflow from carboxylic acid to target drug scaffold.
Applications in Drug Development
The 1,2-thiazole-4-carbonyl chloride building block has been instrumental in synthesizing advanced therapeutic agents. For instance, European Patent EP 2980088 A1 details the use of amino-substituted 1,2-thiazole-4-carbonyl chlorides coupled with complex amines to generate potent spindle assembly checkpoint inhibitors[2]. These compounds are critical in oncology for the treatment of neoplasms characterized by uncontrolled cell growth. Furthermore, historical pharmaceutical applications include the synthesis of isothiazole amides with potent antihypertensive properties, demonstrating the versatile pharmacological potential of this heterocyclic scaffold[5].
References
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Benchchem. "Methyl benzo[d]isothiazole-4-carboxylate". Available at: 1
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Sigma-Aldrich. "Isothiazole-4-carboxylic acid | 822-82-2". Available at:3
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Molaid. "3,5-dichloro-isothiazole-4-carbonyl chloride - CAS号3925-02-8". Available at:4
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European Patent Office. "Amino-substituted isothiazoles - EP 2980088 A1". Available at: 2
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US Patent Office. "Oxazole, isoxazole, thiazole and isothiazole amides - US4001237A". Available at: 5
Sources
- 1. Methyl benzo[d]isothiazole-4-carboxylate | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isothiazole-4-carboxylic acid | 822-82-2 [sigmaaldrich.com]
- 4. 3,5-dichloro-isothiazole-4-carbonyl chloride - CAS号 3925-02-8 - 摩熵化学 [molaid.com]
- 5. US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides - Google Patents [patents.google.com]
